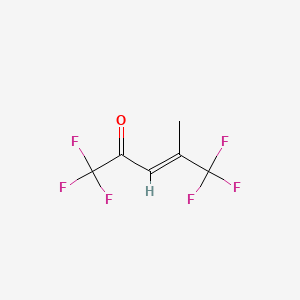

3-Penten-2-one, 1,1,1,5,5,5-hexafluoro-4-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is an organic compound with the molecular formula C6H4F6O. It is a colorless liquid with a strong odor and is highly reactive, making it a strong electrophile. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes are designed to handle the reactivity of the compound and ensure safety and efficiency. The production involves the use of specialized reactors and equipment to control the reaction conditions and prevent unwanted side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced products.

Substitution: Amides, esters, and other substituted products.

Applications De Recherche Scientifique

1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is widely used in scientific research due to its unique properties. It is employed in organic synthesis as a building block for the preparation of various fluorinated compounds. In biology, it is used as a reagent in the study of enzyme mechanisms and biochemical pathways. In medicine, it serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one exerts its effects involves its strong electrophilic nature. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparaison Avec Des Composés Similaires

1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is unique due to its high fluorine content and reactivity. Similar compounds include:

Hexafluorobenzene: A highly fluorinated aromatic compound.

Perfluorooctanoic acid (PFOA): A perfluorinated carboxylic acid used in various industrial applications.

Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.

These compounds share the characteristic of high fluorine content but differ in their chemical structures and applications.

Activité Biologique

3-Penten-2-one, specifically the variant 1,1,1,5,5,5-hexafluoro-4-methyl-, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C6H10O

- Molecular Weight : 98.1430 g/mol

- CAS Registry Number : 141-79-7

- IUPAC Name : 3-Penten-2-one, 4-methyl-

The compound is characterized by a pentenone backbone with a hexafluoro group that significantly alters its reactivity and interaction with biological systems.

1. Anti-inflammatory Properties

Research has indicated that 3-penten-2-one derivatives exhibit anti-inflammatory effects. A study demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages activated with lipopolysaccharide (LPS). The mechanism involves the induction of heme oxygenase-1 (HO-1), which plays a crucial role in reducing nitric oxide production and mitigating inflammation .

2. Metabolic Biomarker

3-Penten-2-one has been identified as a biomarker for metabolic stress. It has been detected in urine samples of patients undergoing metabolic disturbances, suggesting its utility in clinical diagnostics . The compound's presence correlates with increased acetaldehyde levels during abnormal metabolic conditions.

3. Volatile Compound Profiles

In food chemistry, the volatile profile of 3-penten-2-one has been studied in various fruits, particularly Aronia melanocarpa. It contributes to the aroma and flavor profiles of these berries and has implications for food quality assessments .

Study on Urinary Volatile Metabolites

A diagnostic profiling study involving approximately 400 patients revealed that urinary levels of 3-penten-2-one ranged from 1 to over 6.3 micromol/L in cases associated with barbiturate coma. This finding highlights its potential role as a diagnostic marker for specific medical conditions .

Inflammation and Immune Response

In another study focusing on immune responses, the compound was shown to modulate NF-kappa-B activity, which is pivotal in inflammatory processes. This modulation suggests that derivatives of 3-penten-2-one could be developed into therapeutic agents targeting inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C6H10O |

| Molecular Weight | 98.1430 g/mol |

| CAS Registry Number | 141-79-7 |

| Density | 0.862 g/mL at 25 °C |

| Biological Activity | Anti-inflammatory, Biomarker |

Propriétés

Numéro CAS |

372-25-8 |

|---|---|

Formule moléculaire |

C6H4F6O |

Poids moléculaire |

206.09 g/mol |

Nom IUPAC |

(E)-1,1,1,5,5,5-hexafluoro-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H4F6O/c1-3(5(7,8)9)2-4(13)6(10,11)12/h2H,1H3/b3-2+ |

Clé InChI |

WRMWSVCCMDLQCJ-NSCUHMNNSA-N |

SMILES isomérique |

C/C(=C\C(=O)C(F)(F)F)/C(F)(F)F |

SMILES canonique |

CC(=CC(=O)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.